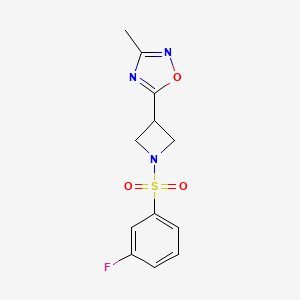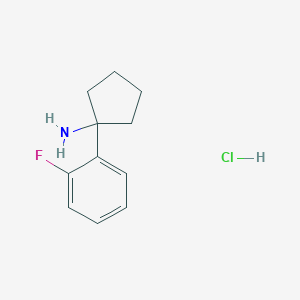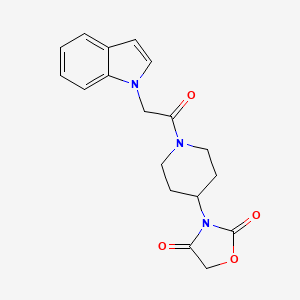carbohydrazide CAS No. 2383709-13-3](/img/structure/B2501951.png)
N-(1-benzothiophen-6-yl)-N'-[(tert-butoxy)carbonyl](tert-butoxy)carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide is a synthetic organic compound that belongs to the class of carbohydrazides. This compound features a benzothiophene moiety, which is known for its presence in various biologically active molecules. The tert-butoxycarbonyl (Boc) protecting groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide typically involves the following steps:
Formation of the Benzothiophene Intermediate: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.
Introduction of the Carbohydrazide Moiety: The carbohydrazide group can be introduced via hydrazinolysis of esters or amides.
Protection with Boc Groups: The final step involves the protection of the amine groups with tert-butoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzothiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiophene ring or the carbohydrazide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield benzothiophene sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc groups can be removed under acidic conditions to reveal the active amine functionalities, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-benzothiophen-6-yl)-N’-carbohydrazide: Lacks the Boc protecting groups, making it more reactive.
N-(2-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide: Positional isomer with different reactivity and properties.
Uniqueness
N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection under controlled conditions. This makes it a valuable intermediate in multi-step synthetic processes.
Propriétés
IUPAC Name |
tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-17(2,3)23-15(21)19-20(16(22)24-18(4,5)6)13-8-7-12-9-10-25-14(12)11-13/h7-11H,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTMPCQZXYHEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)C=CS2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2501869.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)

![16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2501872.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)




![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide](/img/structure/B2501887.png)

![N-(4-fluorophenyl)-2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2501891.png)
